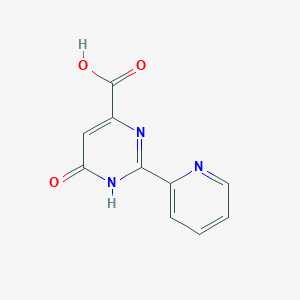
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid typically involves the condensation of pyridine-2-carbaldehyde with a suitable pyrimidine derivative under basic conditions. One common method involves the use of sodium hydroxide as a base and ethanol as a solvent. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography until completion.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of halogenated, alkylated, or nitrated derivatives.
科学研究应用
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and coordination complexes.
作用机制
The mechanism of action of 6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-YL)pyrimidine-4-carboxylic acid: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-2-(pyridin-2-YL)pyrimidine: Lacks the carboxylic acid group at the 4-position.
2-(Pyridin-2-YL)pyrimidine: Lacks both the hydroxyl group at the 6-position and the carboxylic acid group at the 4-position.
Uniqueness
6-Hydroxy-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is unique due to the presence of both the hydroxyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for the formation of a wide range of derivatives with diverse applications in various fields.
属性
分子式 |
C10H7N3O3 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC 名称 |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-3-1-2-4-11-6/h1-5H,(H,15,16)(H,12,13,14) |
InChI 键 |
VZAHIDKEGSCWOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


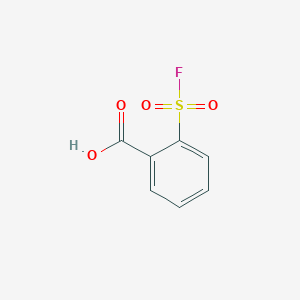

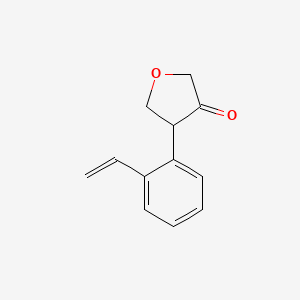
![2-[(Ethylsulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid](/img/structure/B13205109.png)
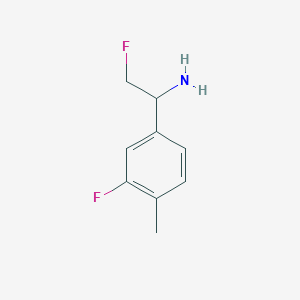
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)

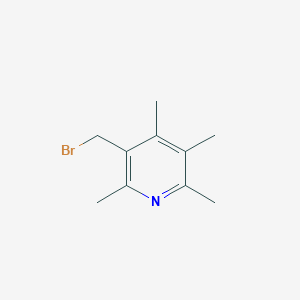
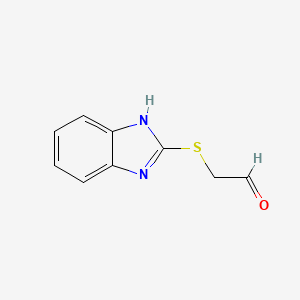
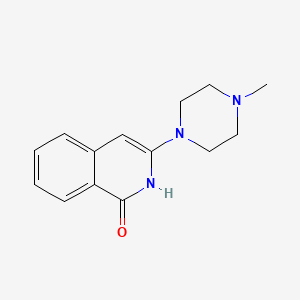
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
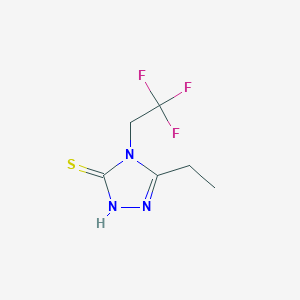
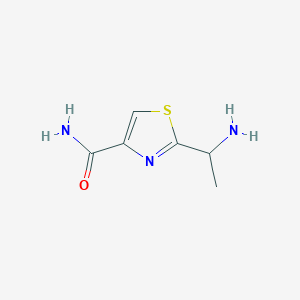
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
